1,11-Di(1-pyridiniumyl)undecane; with dibromide ions
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Overview
Description
1,11-Di(1-pyridiniumyl)undecane with dibromide ions is a chemical compound known for its unique structure and properties. It is also referred to as 1,11-bis(pyridinium)-undecane dibromide. This compound consists of a long aliphatic chain with pyridinium groups at both ends, and it is paired with dibromide ions. The presence of pyridinium groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Di(1-pyridiniumyl)undecane with dibromide ions typically involves the reaction of 1,11-dibromoundecane with pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by pyridinium groups. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,11-Di(1-pyridiniumyl)undecane with dibromide ions undergoes various chemical reactions, including:
Oxidation: The pyridinium groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding pyridine derivatives.
Substitution: The dibromide ions can be replaced by other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion-exchange reactions can be carried out using various salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Compounds with different anions replacing the dibromide ions.
Scientific Research Applications
1,11-Di(1-pyridiniumyl)undecane with dibromide ions has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant.
Medicine: Studied for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Industry: Utilized in the development of materials with specific ionic properties, such as ionic liquids and conductive polymers
Mechanism of Action
The mechanism of action of 1,11-Di(1-pyridiniumyl)undecane with dibromide ions involves its interaction with biological molecules. The pyridinium groups can interact with enzymes and receptors, leading to inhibition or modulation of their activity. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
- 1,10-Di(1-pyridiniumyl)decane with dibromide ions
- 1,12-Di(1-pyridiniumyl)dodecane with dibromide ions
- 1,11-Di(1-pyridiniumyl)undecane with dichloride ions
Uniqueness
1,11-Di(1-pyridiniumyl)undecane with dibromide ions is unique due to its specific chain length and the presence of dibromide ions. This combination imparts distinct chemical and biological properties compared to similar compounds with different chain lengths or anions. The dibromide ions contribute to the compound’s reactivity and solubility, making it suitable for various applications .
Properties
Molecular Formula |
C21H32N2+2 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(11-pyridin-1-ium-1-ylundecyl)pyridin-1-ium |
InChI |
InChI=1S/C21H32N2/c1(2-4-6-10-16-22-18-12-8-13-19-22)3-5-7-11-17-23-20-14-9-15-21-23/h8-9,12-15,18-21H,1-7,10-11,16-17H2/q+2 |
InChI Key |
RMHVLBGFZUPBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCC[N+]2=CC=CC=C2 |
Origin of Product |
United States |
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